2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide
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Overview
Description
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with dichloro and methyl groups, a carbonyl group, and a urea moiety linked to an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2,6-dichloro-4-methylpyridine, is synthesized through chlorination and methylation reactions.
Carbonylation: The pyridine intermediate undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Urea Formation: The carbonylated pyridine is then reacted with 2-ethylphenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts: Use of specific catalysts to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-methylphenyl)urea: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
Structural Differences: The presence of the ethyl group on the phenyl ring distinguishes it from similar compounds.
Functional Properties: These structural differences can lead to variations in biological activity and chemical reactivity, making it unique in its applications and effects.
Properties
Molecular Formula |
C16H15Cl2N3O2 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-3-10-6-4-5-7-11(10)19-16(23)21-15(22)13-9(2)8-12(17)20-14(13)18/h4-8H,3H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
XDGIKYRGJPCGES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(=O)C2=C(N=C(C=C2C)Cl)Cl |
Origin of Product |
United States |
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